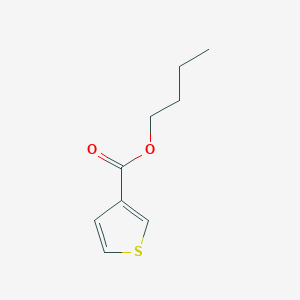
Sodium butyrate-2-13C
Overview
Description
Sodium butyrate-2-13C: is a stable isotope-labeled compound, specifically a sodium salt of butyric acid where the carbon at the second position is replaced with carbon-13. This isotopic labeling is useful in various scientific studies, particularly in metabolic research and tracing biochemical pathways. The molecular formula of this compound is CH3CH213CH2CO2Na, and it has a molecular weight of 111.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyrate-2-13C can be synthesized by reacting butyric acid-2-13C with sodium hydroxide. The reaction typically involves dissolving butyric acid-2-13C in water, followed by the gradual addition of sodium hydroxide. The mixture is then heated to around 50°C and maintained at this temperature for 1-1.5 hours. After the reaction is complete, the solution is cooled, and the product is isolated by distillation under reduced pressure and subsequent drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity butyric acid-2-13C and sodium hydroxide. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium butyrate-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to butanol under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium butyrate-2-13C is used as a tracer in metabolic studies to understand the biochemical pathways involving butyrate. It helps in elucidating the fate of butyrate in various chemical reactions and metabolic processes .
Biology: In biological research, this compound is used to study the effects of butyrate on cellular processes. It is particularly useful in investigating the role of butyrate in gene expression, cell differentiation, and apoptosis .
Medicine: this compound has applications in medical research, especially in studying the effects of butyrate on gut health and its potential therapeutic effects in conditions like inflammatory bowel disease and colorectal cancer .
Industry: In the industrial sector, this compound is used in the production of various chemicals and as a feed additive to improve animal health and growth .
Mechanism of Action
Sodium butyrate-2-13C exerts its effects primarily through the inhibition of histone deacetylases, leading to histone hyperacetylation. This modification of histones results in changes in chromatin structure and gene expression. Butyrate also acts as an anti-inflammatory agent by inhibiting the activation of nuclear factor kappa B and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Sodium butyrate-1-13C: Similar to sodium butyrate-2-13C but with carbon-13 at the first position.
Sodium butyrate-4-13C: Has carbon-13 at the fourth position.
Sodium butyrate-1,2-13C2: Contains carbon-13 at both the first and second positions
Uniqueness: this compound is unique due to its specific isotopic labeling at the second carbon position, making it particularly useful for tracing metabolic pathways that involve the second carbon of butyrate.
Properties
IUPAC Name |
sodium;(213C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-FJUFCODESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635676 | |
| Record name | Sodium (2-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-62-2 | |
| Record name | Sodium (2-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)







